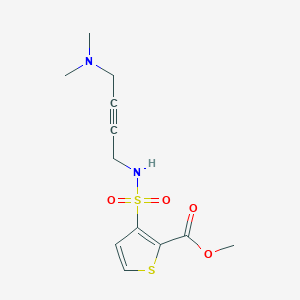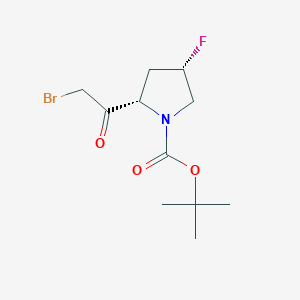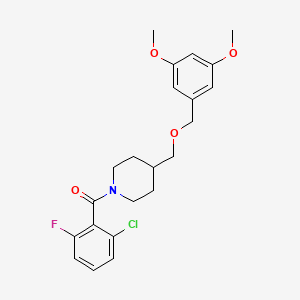
(2-Chloro-6-fluorophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Therapeutic Potential in Neuropsychiatric Disorders
Research has explored the therapeutic potential of structural analogs to "(2-Chloro-6-fluorophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone" in treating neuropsychiatric disorders. For example, compounds with modifications on the piperidine and phenyl groups have shown potent and selective agonist activity at 5-HT1A receptors. These activities are associated with long-lasting antidepressant effects in rats, highlighting their potential for treating depression and anxiety disorders (Vacher et al., 1999).
Antitumor and Antioxidant Properties
Certain derivatives have been investigated for their antiproliferative and antioxidant activities. For instance, synthesis and structural exploration of analogs have provided valuable insights into their bioactive properties, including antiproliferative activity and the ability to interact with biological targets (Benaka Prasad et al., 2018). Moreover, studies on other structurally related compounds have revealed potent antioxidant properties, which could be beneficial in combating oxidative stress related to various diseases (Balaydın et al., 2010).
Analgesic and Anti-allodynic Effects
The activation of 5-HT1A receptors by specific agonists, including structural analogs of the mentioned compound, has demonstrated significant analgesic and anti-allodynic effects in models of chronic pain. This suggests potential applications in managing neuropathic pain and improving quality of life for patients with chronic pain conditions (Colpaert et al., 2004).
Chemical Synthesis and Optimization
Research into the chemical synthesis and optimization of related compounds has provided pathways for the development of novel therapeutic agents. This includes the synthesis of antimigraine drugs and the exploration of novel synthetic routes for potential pharmacological agents (Narsaiah et al., 2010).
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFNO4/c1-27-17-10-16(11-18(12-17)28-2)14-29-13-15-6-8-25(9-7-15)22(26)21-19(23)4-3-5-20(21)24/h3-5,10-12,15H,6-9,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSPDTCRILMSFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)
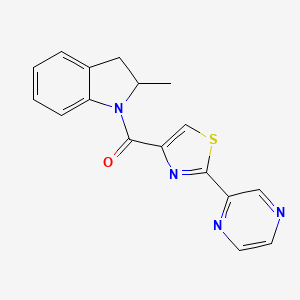

![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)
![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2394580.png)
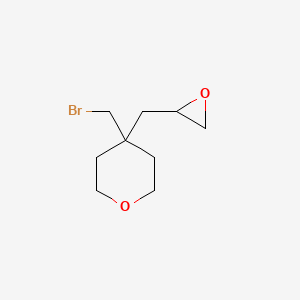
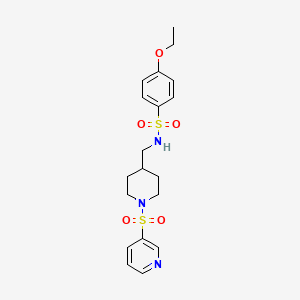
![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)
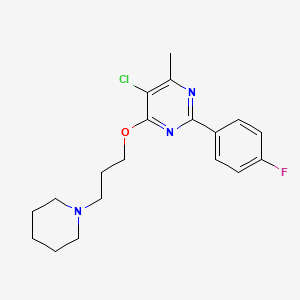
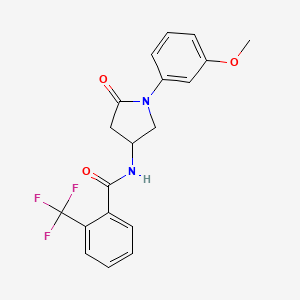
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)
